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molecular formula C17H29NO3Si B8027699 Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Cat. No. B8027699
M. Wt: 323.5 g/mol
InChI Key: WISJALBBMBNYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329338B1

Procedure details

3-Benzyloxycarbonylamino-1-propanol (8.1 g) was dissolved in methylene chloride (200 ml), and to the resulting solution were added triethylamine (4.1 g) and t-butyldimethylsilyl chloride (7.1 g). The resultant mixture was stirred at room temperature for 1 day. Ethyl acetate and water were added to the reaction solution obtained. The organic layer so separated was dried over magnesium sulfate. The solvent was evaporated off from the solution, and the residue was purified by a silica gel chromatography, thus affording the titled compound (10.1 g; 82%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][CH2:14][OH:15])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Si:23](Cl)([C:26]([CH3:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24].C(OCC)(=O)C>C(Cl)Cl.O>[Si:23]([O:15][CH2:14][CH2:13][CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:10])([C:26]([CH3:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The organic layer so separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off from the solution
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCNC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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